molecular formula C11H12FN3 B1355631 (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 874623-45-7

(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B1355631
CAS No.: 874623-45-7
M. Wt: 205.23 g/mol
InChI Key: WUDDQHZJUTYQHJ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound with the molecular formula C11H12FN3 It is characterized by the presence of a fluorophenyl group and an imidazole ring, which are linked by a methanamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the reaction of 2-fluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine product. The reaction conditions generally include a solvent such as ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can further modify the imidazole ring or the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the imidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include imine derivatives, nitriles, and substituted imidazole compounds. These products can have varied applications depending on the functional groups introduced.

Scientific Research Applications

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the fluorophenyl group can participate in hydrophobic interactions and π-π stacking, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: This compound has an additional fluorine atom, which can alter its chemical reactivity and biological activity.

    (1-Methyl-1H-imidazol-2-yl)methanamine: Lacks the fluorophenyl group, resulting in different physical and chemical properties.

    (2-Fluorophenyl)(1H-imidazol-2-yl)methanamine: The absence of the methyl group on the imidazole ring can influence its interaction with biological targets.

Uniqueness

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is unique due to the combination of the fluorophenyl group and the methylated imidazole ring. This structural arrangement imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-fluorophenyl)-(1-methylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-7-6-14-11(15)10(13)8-4-2-3-5-9(8)12/h2-7,10H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDDQHZJUTYQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585346
Record name 1-(2-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874623-45-7
Record name α-(2-Fluorophenyl)-1-methyl-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874623-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
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